Cas no 362-43-6 (2',3'-O-Isopropylideneuridine)
2',3'-O-Isopropylideneuridine Chemical and Physical Properties
Names and Identifiers
-
- 2',3'-O-Isopropylideneuridine
- 2,3-Isopropylideneuridine
- 2´,3´-O-Isopropylideneuridine
- 2,3-O-Isopropylideneuridine
- 2',
- 2',3'-Isopropylideneuridine
- Ip-U
- Uridine 2',3'-acetonide
- Uridine, 2',3'-O-isopropylidene-
- Uridine, 2',3'-O-(1-methylethylidene)-
- CBDivE_014098
- Uridine,3'-O-isopropylidene-
- 2',3'-isopropylidene uridine
- 2', 3'-isopropylidene uridine
- HMS3352J03
- NSC520038
- Uridine,3'-O-(1-methylethylidene)-
- NCI60_004260
- 4-Hydroxy-1-[2,3-O-(1-methylethylidene)pentofuranosyl]pyrimidin-
- D86096
- EINECS 206-647-7
- MFCD00034509
- BP-58683
- NSC 520038
- 362-43-6
- 2',3'-O-Isopropylidene uridine
- NCGC00247402-01
- GFDUSNQQMOENLR-PEBGCTIMSA-N
- AKOS015892582
- CHEMBL1867890
- AKOS024282528
- 1-[(1R,2R,4R,5R)-4-(hydroxymethyl)-7,7-dimethyl-3,6,8-trioxabicyclo[3.3.0]oct- 2-yl]-1,3-dihydropyrimidine-2,4-dione
- HMS2215O22
- 2',3'-O-Isopropylideneuridine, >=99% (HPLC)
- 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione
- CS-W010029
- 1-((3AR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione
- SMR001318095
- SCHEMBL562430
- MLS002279958
- 2,3-IPU
- 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-3H-pyrimidine-2,4-dione
-
- MDL: MFCD00034509
- Inchi: 1S/C12H16N2O6/c1-12(2)19-8-6(5-15)18-10(9(8)20-12)14-4-3-7(16)13-11(14)17/h3-4,6,8-10,15H,5H2,1-2H3,(H,13,16,17)/t6-,8-,9-,10-/m1/s1
- InChI Key: GFDUSNQQMOENLR-PEBGCTIMSA-N
- SMILES: O1C(C)(C)O[C@H]2[C@H](N3C=CC(NC3=O)=O)O[C@H](CO)[C@@H]12
- BRN: 32671
Computed Properties
- Exact Mass: 284.10100
- Monoisotopic Mass: 284.101
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 477
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.3
- XLogP3: -1.3
Experimental Properties
- Color/Form: Not available
- Density: 1.2932 (rough estimate)
- Melting Point: 163-166 °C
- Boiling Point: 426.76°C (rough estimate)
- Flash Point: °C
- Refractive Index: 1.5460 (estimate)
- PSA: 102.78000
- LogP: -1.05360
- Solubility: Not available
2',3'-O-Isopropylideneuridine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- Storage Condition:−20°C
- Safety Term:S24/25
2',3'-O-Isopropylideneuridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024103-1g |
2',3'-O-Isopropylideneuridine |
362-43-6 | 99% | 1g |
¥254 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024103-25g |
2',3'-O-Isopropylideneuridine |
362-43-6 | 99% | 25g |
¥4085 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024103-5g |
2',3'-O-Isopropylideneuridine |
362-43-6 | 99% | 5g |
¥1019 | 2024-05-24 | |
| TRC | I869000-5g |
2',3'-O-Isopropylideneuridine |
362-43-6 | 5g |
$97.00 | 2023-05-18 | ||
| TRC | I869000-10g |
2',3'-O-Isopropylideneuridine |
362-43-6 | 10g |
$131.00 | 2023-05-18 | ||
| TRC | I869000-25g |
2',3'-O-Isopropylideneuridine |
362-43-6 | 25g |
$ 253.00 | 2023-09-07 | ||
| TRC | I869000-50g |
2',3'-O-Isopropylideneuridine |
362-43-6 | 50g |
$447.00 | 2023-05-18 | ||
| abcr | AB177764-5 g |
2',3'-Isopropylideneuridine; . |
362-43-6 | 5g |
€84.50 | 2023-06-23 | ||
| abcr | AB177764-25 g |
2',3'-Isopropylideneuridine; . |
362-43-6 | 25g |
€152.50 | 2023-06-23 | ||
| abcr | AB177764-100 g |
2',3'-Isopropylideneuridine; . |
362-43-6 | 100g |
€373.50 | 2023-06-23 |
2',3'-O-Isopropylideneuridine Suppliers
2',3'-O-Isopropylideneuridine Related Literature
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1. Nucleosides. Part 5. Isolation and characterization of the stable cyclic adducts, (5R,6S)- and (5S,6S)-bromo-O 6,5′-cyclo-5,6-dihydrouridines in the bromination of 2′,3′-O-isopropylideneuridine with N-bromosuccinimideKosaku Hirota,Tetsuo Tomishi,Magoichi Sako,Yoshifumi Maki 65′-cyclo-56-dihydrouridines in the bromination of 2′3′-O-isopropylideneuridine with N-bromosuccinimide. Kosaku Hirota Tetsuo Tomishi Magoichi Sako Yoshifumi Maki J. Chem. Soc. Perkin Trans. 1 1988 2227
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2. Intramolecular hydrogen bonding and molecular conformations of nucleosides: uridine derivativesDanuta Plochocka,Andrzej Rabczenko,David B. Davies J. Chem. Soc. Perkin Trans. 2 1981 82
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3. Synthetic analogues of polynucleotides. Part IV. Carboxymethyl derivatives of uridine and of thymidineM. H. Halford,A. S. Jones J. Chem. Soc. C 1968 2667
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4. A simple conversion of 5-cyanouridine into uridineDavid J. Mincher,Gordon Shaw J. Chem. Soc. Chem. Commun. 1986 1488
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Coralie De Schutter,Vincent Roy,Patrick Favetta,Corentin Pavageau,Stéphane Maisonneuve,Nicolas Bogliotti,Juan Xie,Luigi A. Agrofoglio Org. Biomol. Chem. 2018 16 6552
Additional information on 2',3'-O-Isopropylideneuridine
Comprehensive Overview of 2',3'-O-Isopropylideneuridine (CAS No. 362-43-6): Properties, Applications, and Research Insights
2',3'-O-Isopropylideneuridine (CAS No. 362-43-6) is a chemically modified nucleoside derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to as a protected uridine analog, plays a pivotal role in nucleic acid chemistry, drug development, and enzymatic studies. Its unique structure, featuring an isopropylidene group at the 2',3'-position, enhances stability and selectivity, making it invaluable for synthetic applications.
The growing interest in nucleoside analogs as therapeutic agents has propelled research into 2',3'-O-Isopropylideneuridine. Scientists and manufacturers frequently search for terms like "synthesis of protected nucleosides", "uridine derivatives in antiviral research", and "CAS 362-43-6 applications", reflecting its relevance in modern science. This compound is particularly noted for its role in designing modified RNA molecules and as a precursor for antiviral and anticancer drug candidates.
From a structural perspective, 2',3'-O-Isopropylideneuridine is characterized by its ribose sugar moiety protected by an isopropylidene group, which prevents unwanted side reactions during chemical synthesis. This feature is critical for researchers exploring RNA therapeutics or nucleotide-based prodrugs. Recent studies highlight its utility in click chemistry and bioconjugation, aligning with trends in targeted drug delivery systems.
The compound's stability under physiological conditions makes it a preferred choice for in vitro and in vivo studies. Queries such as "buy 2',3'-O-Isopropylideneuridine" or "362-43-6 supplier" are common among laboratories seeking high-purity reagents for biomedical research. Additionally, its compatibility with enzymatic phosphorylation pathways has sparked interest in metabolic engineering and enzyme inhibition studies.
In the context of green chemistry, 2',3'-O-Isopropylideneuridine is also explored for eco-friendly synthesis routes. Researchers are investigating catalytic methods and solvent-free reactions to produce this compound sustainably, addressing the demand for environmentally benign pharmaceutical intermediates. This aligns with global trends toward sustainable drug development.
Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify the purity and identity of CAS 362-43-6. Quality control is paramount, given its applications in high-throughput screening and preclinical trials. The compound's chiral purity is another critical parameter, especially for studies involving stereoselective enzymes.
Looking ahead, 2',3'-O-Isopropylideneuridine is poised to remain a cornerstone in nucleoside chemistry. Its versatility spans diagnostic probe design, gene therapy, and biomaterial fabrication, answering frequent search queries like "nucleoside modifications for mRNA vaccines" and "uridine analogs in biotechnology". As research advances, this compound will continue to bridge gaps between chemical synthesis and biological applications.
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